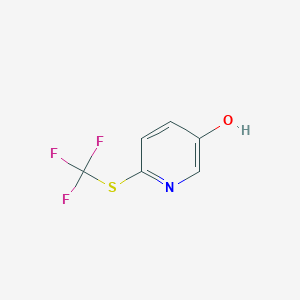

6-(Trifluoromethylthio)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4F3NOS |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

6-(trifluoromethylsulfanyl)pyridin-3-ol |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H |

InChI Key |

DLZQBNJNAXUCCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1O)SC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Trifluoromethylthio Pyridin 3 Ol

The key transformation in the proposed synthesis is the introduction of the trifluoromethylthio group. This can be achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have proven effective for the trifluoromethylthiolation of aryl halides. nih.gov

A proposed synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of 6-(Trifluoromethylthio)pyridin-3-ol

In this proposed method, 6-Bromopyridin-3-ol is reacted with a trifluoromethylthiolating agent, such as silver(I) trifluoromethanethiolate (AgSCF3) or copper(I) trifluoromethanethiolate (CuSCF3), in the presence of a suitable catalyst and ligand. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), or copper catalysts, like copper(I) iodide (CuI), are commonly employed for such transformations. The reaction would likely be carried out in an inert solvent, such as N,N-dimethylformamide (DMF) or dioxane, at elevated temperatures.

An alternative approach could involve the initial conversion of 6-Bromopyridin-3-ol to 6-Mercaptopyridin-3-ol . This intermediate could then be subjected to trifluoromethylation at the sulfur atom using an electrophilic trifluoromethylating reagent. nih.gov

The functionalization of the this compound core to generate a library of derivatives is governed by the principles of regioselectivity and stereoselectivity. The inherent electronic properties of the substituted pyridine (B92270) ring dictate the position of subsequent chemical modifications.

Regioselectivity:

The pyridine ring in this compound possesses distinct electronic characteristics. The nitrogen atom and the electron-withdrawing trifluoromethylthio group at the 6-position decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution. Conversely, the hydroxyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the 6-position is already substituted. Therefore, electrophilic substitution is most likely to occur at the 2- or 4-position.

Studies on the reactions of pyridin-3-ol have shown that it can react as an oxygen nucleophile. researchgate.net For instance, in reactions with pentafluoropyridine, pyridin-3-ol reacts at the oxygen atom. This suggests that O-alkylation and O-acylation of this compound would be a primary pathway for derivatization.

The regioselectivity of further functionalization can be controlled by the choice of reagents and reaction conditions. For example, direct bromination or nitration of the ring would likely yield a mixture of 2- and 4-substituted products, with the precise ratio depending on the steric hindrance imposed by the existing substituents and the nature of the electrophile.

Stereoselectivity:

The synthesis of chiral derivatives of this compound requires stereoselective reactions. While the parent molecule is achiral, the introduction of a chiral center at a substituent or through dearomatization of the pyridine ring necessitates the use of asymmetric synthesis strategies.

Recent advances in catalysis have enabled the highly enantioselective synthesis of chiral pyridine derivatives. acs.orgmdpi.com For example, the dearomative functionalization of pyridines can lead to the formation of chiral piperidines and other saturated heterocyclic systems. mdpi.com If a derivative of this compound were to be synthesized with a chiral side chain, asymmetric catalytic methods could be employed. For instance, the asymmetric reduction of a ketone in a side chain or the enantioselective addition of a nucleophile to an imine derived from the pyridine nitrogen could be utilized.

The use of chiral N-heterocyclic carbene (NHC) catalysts has also been shown to be effective in the asymmetric synthesis of fused pyridinone systems. rsc.org Such strategies could be adapted for the stereoselective synthesis of complex derivatives of the target molecule.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 6 Trifluoromethylthio Pyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 6-(Trifluoromethylthio)pyridin-3-ol would provide fundamental information about its carbon-hydrogen framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. The pyridine ring protons will exhibit characteristic coupling patterns (splittings) that reveal their relative positions. The electron-withdrawing nature of the trifluoromethylthio (-SCF₃) group and the hydroxyl (-OH) group will influence the chemical shifts of the adjacent protons. rsc.orgmdpi.com The proton on the carbon between the nitrogen and the hydroxyl group (H-2) is expected to be a singlet or a narrow doublet. The other two protons on the ring (H-4 and H-5) will likely appear as doublets or doublets of doublets, with their chemical shifts influenced by the substituents. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the trifluoromethylthio group (C-6) and the one bearing the hydroxyl group (C-3) will be significantly influenced by these substituents. The trifluoromethylthio group, being strongly electron-withdrawing, will cause a downfield shift for C-6. The carbon of the CF₃ group itself will also be observable and will show a characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of the other pyridine ring carbons will also provide valuable structural information. mdpi.commdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 8.0 - 8.3 | - | d | J ≈ 2-3 Hz |

| H-4 | 7.2 - 7.5 | - | dd | J ≈ 8-9 Hz, 2-3 Hz |

| H-5 | 7.4 - 7.7 | - | d | J ≈ 8-9 Hz |

| OH | 9.5 - 10.5 | - | br s | - |

| C-2 | - | 145 - 150 | CH | - |

| C-3 | - | 155 - 160 | C-OH | - |

| C-4 | - | 120 - 125 | CH | - |

| C-5 | - | 130 - 135 | CH | - |

| C-6 | - | 140 - 145 (q) | C-S | J(C-F) ≈ 35-40 Hz |

| CF₃ | - | 128 - 132 (q) | CF₃ | J(C-F) ≈ 300-310 Hz |

Note: These are predicted values based on known spectroscopic data for similar compounds and general NMR principles. Actual experimental values may vary.

¹⁹F NMR is an indispensable technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethylthio group. rsc.org The chemical shift of this singlet provides a sensitive probe of the electronic environment of the -SCF₃ group. The typical chemical shift range for aryl trifluoromethylthio ethers is around -40 to -45 ppm relative to a standard like CFCl₃. rsc.org Any changes in the substitution pattern on the pyridine ring in its derivatives would be reflected in the ¹⁹F chemical shift.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the complete molecular structure. youtube.comepfl.chscribd.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., between H-4 and H-5), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal to its corresponding carbon signal in the pyridine ring. epfl.chscribd.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons. While less critical for a planar aromatic system like pyridine, it can be valuable for determining the stereochemistry of derivatives or for studying intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns. libretexts.orglibretexts.org

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). uni-saarland.de This allows for the unambiguous determination of the elemental formula of this compound, which is C₆H₄F₃NOS. The calculated monoisotopic mass for this formula is 195.0016. epa.gov HRMS is a critical step in confirming the identity of a newly synthesized compound.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₆H₅F₃NOS⁺ | 196.0095 | To be determined experimentally |

| [M]⁺ | C₆H₄F₃NOS⁺ | 195.0016 | To be determined experimentally |

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule and helps to confirm its structure. libretexts.orglibretexts.orgmiamioh.edu For this compound, key fragmentation pathways would likely involve:

Loss of the trifluoromethyl radical (•CF₃): This would result in a significant fragment ion.

Cleavage of the C-S bond: This could lead to fragments corresponding to the pyridinol ring and the •SCF₃ radical.

Loss of carbon monoxide (CO) from the pyridinol ring: This is a common fragmentation pathway for phenolic compounds.

Sequential loss of small neutral molecules: Fragments resulting from the loss of molecules like HCN from the pyridine ring might also be observed.

The relative abundance of these fragment ions would provide valuable information for confirming the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers

Tandem mass spectrometry (MS/MS) is a powerful tool for differentiating between isomers, which possess the same molecular weight but differ in their atomic arrangement. This technique involves the mass selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and subsequent mass analysis of the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure, allowing for the distinction between isomers that would be indistinguishable by single-stage mass spectrometry. nih.gov

For derivatives of this compound, isomers can arise from the positional variation of substituents on the pyridine ring. For instance, the hydroxyl and trifluoromethylthio groups could be positioned differently, leading to distinct chemical entities with identical masses.

The differentiation of these isomers by MS/MS would rely on the characteristic fragmentation pathways dictated by the substitution pattern. The stability of the resulting fragment ions is influenced by the position of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethylthio group. For example, the cleavage of the C-S bond or fragmentation of the pyridine ring would likely yield different fragment ions or varying relative abundances of common fragments for different isomers.

Table 1: Illustrative MS/MS Fragmentation Data for Isomers of Trifluoromethylthiopyridinol

| Isomer | Parent Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |

| This compound | 195.01 | 167.02, 126.00, 99.01 | CO, CF3, SCF3 |

| 5-(Trifluoromethylthio)pyridin-2-ol | 195.01 | 175.02, 147.01, 126.00 | HF, CO, CF3 |

Note: This data is illustrative and represents plausible fragmentation patterns based on general principles of mass spectrometry. Actual experimental data may vary.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure

By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, leading to the precise determination of its molecular structure. This would confirm the connectivity of the atoms and provide accurate measurements of the bond lengths and angles within the pyridine ring, as well as those associated with the hydroxyl and trifluoromethylthio substituents. The resulting structure would reveal the planarity of the pyridine ring and the conformation of the trifluoromethylthio group relative to the ring.

Hydrogen Bonding Networks and Crystal Packing

The presence of a hydroxyl group and a nitrogen atom in the pyridine ring of this compound makes it a prime candidate for forming intermolecular hydrogen bonds. nih.govmdpi.com In the solid state, these hydrogen bonds play a crucial role in directing the packing of the molecules in the crystal lattice.

It is anticipated that the hydroxyl group would act as a hydrogen bond donor, while the pyridyl nitrogen would act as a hydrogen bond acceptor, leading to the formation of chains or more complex networks. The nature of this hydrogen bonding network significantly influences the physical properties of the compound, such as its melting point and solubility. The trifluoromethylthio group, while not a classical hydrogen bond donor or acceptor, can participate in weaker intermolecular interactions, further influencing the crystal packing. semanticscholar.org Analysis of the crystal structure would reveal the specific hydrogen bonding motifs and how these interactions, along with other non-covalent forces, govern the supramolecular assembly. nih.gov

Table 2: Hypothetical Hydrogen Bond Geometries for Crystalline this compound

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | **D-H···A Angle (°) ** |

| O-H | N (pyridine) | ~2.7 | ~170 |

| C-H (pyridine) | O (hydroxyl) | ~3.2 | ~150 |

Note: These values are hypothetical and represent typical geometries for such hydrogen bonds.

Vibrational Spectroscopy (IR and Raman)

Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to its various functional groups. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be indicative of the extent of hydrogen bonding in the sample. Vibrations of the pyridine ring would give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-S and C-F stretching vibrations associated with the trifluoromethylthio group would also produce characteristic signals, likely in the fingerprint region of the spectrum (below 1300 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch | Hydroxyl | 3400 (broad) | Weak |

| C=C/C=N stretch | Pyridine Ring | 1610, 1580, 1470 | 1610, 1580, 1470 |

| C-F stretch | Trifluoromethyl | 1100-1200 (strong) | Moderate |

| C-S stretch | Thioether | 650-750 | 650-750 |

Note: These are predicted frequency ranges and are subject to shifts based on the specific molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of conjugated systems like the pyridine ring in this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic makeup.

For pyridine and its derivatives, the principal electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n → π* transitions involve the promotion of a non-bonding electron, usually from the nitrogen atom's lone pair, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The substitution pattern on the pyridine ring significantly influences the position (λmax) and intensity of these absorption bands. The hydroxyl (-OH) group at the 3-position and the trifluoromethylthio (-SCF3) group at the 6-position in this compound are expected to act as auxochromes, modifying the electronic transitions of the parent pyridine chromophore. The -OH group, being an electron-donating group, and the -SCF3 group, which can be electron-withdrawing, will likely cause bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima. The solvent polarity can also play a crucial role, particularly in affecting the n → π* transitions.

| Compound Type | Typical Solvent | Expected λmax (nm) | Transition Type | Reference |

| Pyridin-3-ol Derivatives | Ethanol, Water | 270 - 290 | π → π | researchgate.netnih.gov |

| Pyridin-3-ol Derivatives | Hexane (B92381) | 310 - 330 | n → π | researchgate.net |

| Thio-substituted Aromatics | Acetonitrile (B52724) | 250 - 280 | π → π | |

| Trifluoromethyl-substituted Pyridines | Methanol | 260 - 280 | π → π | researchgate.net |

Note: The data presented in this table is representative of compounds with similar functional groups and is intended to be illustrative for this compound.

Chromatographic Separation and Purity Assessment Methodologies (HPLC, GC, TLC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the compound's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For pyridine derivatives, reversed-phase HPLC is a common approach. researchgate.net A C18 or similar non-polar stationary phase is typically used in conjunction with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile or methanol. researchgate.netsielc.com An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by ensuring the pyridine nitrogen is protonated. nih.gov Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. sielc.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the functional groups in this compound, its volatility might be sufficient for GC analysis, potentially after derivatization of the hydroxyl group to increase volatility and reduce peak tailing. A polar capillary column would likely be required for good separation. The choice of detector can vary, with a Flame Ionization Detector (FID) providing general-purpose detection and a Mass Spectrometer (MS) offering definitive identification. thermofisher.combibliotekanauki.pl

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and assessing purity. A polar stationary phase like silica (B1680970) gel is typically used, with a mobile phase consisting of a mixture of a relatively non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the spots can be done under UV light, or by using a staining agent if the compound is not UV-active.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Reference |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | UV-Vis (e.g., at 275 nm) | researchgate.netsielc.comhelixchrom.comhelixchrom.com |

| GC | Polar Capillary Column (e.g., Wax or Phenyl-substituted) | Helium or Nitrogen | FID or MS | thermofisher.combibliotekanauki.plresearchgate.net |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) | researchgate.net |

Note: The conditions presented in this table are illustrative and would require optimization for the specific analysis of this compound.

Reactivity and Transformational Chemistry of 6 Trifluoromethylthio Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org The reactivity of the pyridine core in 6-(Trifluoromethylthio)pyridin-3-ol is further modulated by the electronic effects of its substituents: the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing trifluoromethylthio (-SCF3) group.

The -OH group is an activating substituent that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). Conversely, the -SCF3 group is strongly deactivating. The pyridine nitrogen itself is a deactivating group, directing substitution to the C3 and C5 positions. In acidic media, typically required for SEAr reactions like nitration or sulfonation, the pyridine nitrogen is protonated, which further deactivates the ring, making substitution nearly impossible under standard conditions. wikipedia.orgrsc.org

Given these competing influences, direct electrophilic substitution on the pyridine core of this compound is challenging. The combined deactivating effects of the pyridine nitrogen and the -SCF3 group likely override the activating effect of the hydroxyl group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to proceed with very low efficiency, if at all. wikipedia.orgtotal-synthesis.com

Alternative strategies for functionalizing the pyridine ring at specific positions often rely on activating the ring through other means. For instance, C3-selective functionalization of pyridines has been achieved through a borane-catalyzed hydroboration to form a more nucleophilic dihydropyridine (B1217469) intermediate, which can then react with an electrophile. acs.org While not a direct SEAr, this type of transformation represents a modern approach to achieving substitution patterns that are disfavored by classical SEAr mechanisms.

Nucleophilic Reactivity of the Pyridin-3-ol Hydroxyl Group

The hydroxyl group at the C3 position of this compound behaves as a typical phenolic hydroxyl group. It can be deprotonated by a base to form a phenoxide anion, which is a potent nucleophile. This allows for a variety of reactions at the oxygen atom.

Common transformations include O-alkylation and O-acylation. For example, reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a suitable base would yield the corresponding ether and ester derivatives, respectively. The nucleophilicity of the hydroxyl group is demonstrated in the reactions of other fluorinated pyridines, where hydroxy-substituted nucleophiles displace fluorine atoms in nucleophilic aromatic substitution (SNAr) reactions. rsc.org This highlights the capability of the hydroxyl group to participate in bond formation.

The compound can be used in the preparation of more complex molecules, such as tricyclic dihydroimidazopyrimidone derivatives, which act as inhibitors for lipoprotein-associated phospholipase A2. chemicalbook.com This synthetic utility underscores the reactivity of the hydroxyl group in multi-step synthetic sequences.

Reactions Involving the Trifluoromethylthio Moiety

The trifluoromethylthio (-SCF3) group is known for its high stability and unique electronic properties. However, it can undergo several chemical transformations under specific conditions.

Oxidation and Reduction Pathways

The sulfur atom in the -SCF3 group is in a low oxidation state and can be oxidized. Studies on aryl trifluoromethyl sulfides have shown that they can be selectively oxidized to the corresponding trifluoromethyl sulfoxides (-SOCF3) and further to trifluoromethyl sulfones (-SO2CF3). rsc.org A common method involves using hydrogen peroxide in an activating solvent like trifluoroacetic acid, which allows for controlled oxidation to the sulfoxide (B87167) without significant over-oxidation to the sulfone. rsc.org

Table 2: Oxidation Products of the Trifluoromethylthio Group

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂ / CF₃COOH | 0 °C | 6-(Trifluoromethylsulfinyl)pyridin-3-ol |

Conversely, the reduction of the trifluoromethylthio group is less common. The electrochemical reduction of related trifluoroacetylpyridinium salts has been studied as a source of trifluoromethyl radicals, but this involves the cleavage of a C-C bond rather than reduction at the sulfur atom. ucl.ac.uk Direct reduction of the C-S bond or the CF3 group within the -SCF3 moiety is generally difficult to achieve.

Desulfurization Reactions

Cleavage of the carbon-sulfur bond in aryl trifluoromethyl thioethers, known as desulfurization, can be accomplished under specific catalytic conditions. While direct desulfurization of this compound is not widely reported, related desulfinative cross-coupling reactions provide a precedent. tcichemicals.com In these reactions, a sulfinate derivative, which can be formed from the thioether via oxidation, acts as a leaving group in palladium-catalyzed C-C bond-forming reactions. This suggests that the C-S bond can be activated for cleavage, particularly after oxidation of the sulfur atom.

Exchange Reactions of the Fluorinated Sulfur

The trifluoromethylthio group can be introduced into aromatic systems via cross-coupling reactions using reagents that serve as an "-SCF3" source, such as AgSCF3 or Me4NSCF3. nih.gov While this primarily pertains to the synthesis of the target compound, it also implies the possibility of exchange reactions. Under transition-metal catalysis, it is conceivable that the C-SCF3 bond could undergo oxidative addition to a metal center, followed by reductive elimination with a different coupling partner, although such exchange reactions are not a common synthetic strategy.

Cross-Coupling Reactions Utilizing the Halogenated Pyridine Precursors

The most practical synthetic routes to this compound and its derivatives involve the formation of the C-S bond via transition-metal-catalyzed cross-coupling reactions. These methods typically start with a halogenated pyridine precursor.

A plausible synthetic approach would involve the reaction of a 6-halopyridin-3-ol (where the halogen is typically I, Br, or Cl) with a trifluoromethylthiolating agent. The hydroxyl group may require protection (e.g., as a silyl (B83357) ether or methoxymethyl ether) during the coupling reaction. Various catalytic systems have been developed for such transformations. For instance, gold-catalyzed cross-coupling reactions using (MeDalphos)AuCl as a catalyst and AgSCF3 as the trifluoromethylthiolating agent have proven effective for a broad range of aryl and heteroaryl halides. nih.gov

Palladium-catalyzed reactions are also widely used for the formation of C-SCF3 bonds. These reactions couple aryl halides or triflates with a source of nucleophilic "SCF3", often generated in situ from reagents like CF3SiMe3 and a sulfur source. acs.org

Table 3: Representative Cross-Coupling Approach for Synthesis

| Halogenated Precursor | SCF₃ Source | Catalyst System (Example) | Product |

|---|---|---|---|

| 6-Bromo-3-(tert-butyldimethylsilyloxy)pyridine | AgSCF₃ | (MeDalphos)AuCl / AgSbF₆ | 6-(Trifluoromethylthio)-3-(tert-butyldimethylsilyloxy)pyridine |

These modern cross-coupling methods offer a versatile and efficient means to access this compound and its analogs, which are valuable building blocks in medicinal chemistry and materials science. acs.orgnih.gov

Derivatization Strategies for Functional Group Interconversion

The presence of both a hydroxyl group and a modifiable pyridine ring allows for various derivatization strategies to interconvert functional groups and build molecular complexity.

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group of this compound is a prime site for derivatization through alkylation and acylation reactions. These transformations are fundamental in altering the molecule's physical and biological properties.

Alkylation: The O-alkylation of the hydroxyl group can be achieved under various conditions, typically involving a base to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. The choice of base and solvent is crucial to control the regioselectivity between N-alkylation and O-alkylation, a common challenge in the chemistry of hydroxypyridines. researchgate.netresearchgate.net For 3-hydroxypyridines, O-alkylation is generally favored. acs.orgresearchgate.net The electron-withdrawing nature of the 6-(trifluoromethylthio) substituent is expected to increase the acidity of the hydroxyl group, facilitating its deprotonation.

Common alkylating agents include alkyl halides, sulfates, and diazo compounds. For instance, reaction with alkyl halides in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as DMF or acetonitrile (B52724) would be a standard approach. dntb.gov.uanih.gov

Interactive Table: Representative O-Alkylation Reactions of Hydroxypyridines

| Entry | Hydroxypyridine Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| 1 | 2-Hydroxypyridine | Ethyl Iodide | NaH | DMF | 2-Ethoxypyridine | - | researchgate.net |

| 2 | 4-Hydroxypyridine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 4-(Benzyloxy)pyridine | - | acs.org |

| 3 | 3-Hydroxypyridine (B118123) | Diazomethane | - | Ether | 3-Methoxypyridine | - | researchgate.net |

| 4 | 2-Pyridone | Various Alcohols | DEAD, PPh₃ | THF | 2-Alkoxypyridine | Variable | researchgate.net |

Acylation: The hydroxyl group can be readily acylated to form the corresponding ester. This is typically accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base, often pyridine itself or a non-nucleophilic base like triethylamine. nih.gov The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. nih.gov

The resulting acyl derivatives can serve as protecting groups or introduce new functionalities for further chemical transformations. For example, the acylation with 3,5-bis(trifluoromethyl)benzoyl chloride has been used in the kinetic resolution of related sulfur-containing compounds, highlighting the utility of such derivatives. acs.orgacs.org

Interactive Table: Representative O-Acylation Reactions of Alcohols and Hydroxypyridines

| Entry | Substrate | Acylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| 1 | Generic Alcohol | Acetic Anhydride | Pyridine | Pyridine | O-Acetyl derivative | Good | nih.gov |

| 2 | N-Hydroxy Peptide | Acylating Agent | - | - | O-Acyl hydroxamic acid | - | nih.gov |

| 3 | Pyridine | Acyl Chloride | - | - | 1-Acylpyridinium salt | - | scripps.edu |

Functionalization of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effect of the trifluoromethylthio group. This electronic nature primarily directs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally challenging and requires harsh conditions. quimicaorganica.orgyoutube.com The trifluoromethylthio group further deactivates the ring towards electrophilic attack. If an electrophilic substitution were to occur, it would be predicted to take place at the C-5 position, which is meta to the deactivating nitrogen and ortho/para to the hydroxyl group (assuming it is not protonated), which is an activating group. Theoretical studies on substituted pyridines support the complexity of predicting regioselectivity in electrophilic substitutions. rsc.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the SCF₃ group, makes it susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.org While the hydroxyl group itself is not a good leaving group, derivatization to a sulfonate ester (e.g., tosylate or triflate) would create an excellent leaving group at the C-3 position. Subsequent reaction with a variety of nucleophiles could then introduce new substituents at this position.

Furthermore, direct C-H functionalization of the pyridine ring is a plausible strategy. Palladium-catalyzed C-H halogenation has been demonstrated on pyridyl sulfides, showing that functionalization can occur at positions ortho and para to the sulfur atom, even in the presence of a deactivating pyridine ring. acs.org This suggests that positions 3 and 5 of a trifluoromethylthio-substituted pyridine could be amenable to such transformations.

The introduction of the trifluoromethylthio group itself into a pyridine ring can be achieved via nucleophilic substitution of a suitable leaving group (e.g., a halogen) with a trifluoromethanethiolate source. rsc.orgrsc.org This highlights the potential for further nucleophilic displacement of other substituents on the ring.

Mechanistic Investigations of Key Transformations

Alkylation and Acylation of the Hydroxyl Group: The O-alkylation of hydroxypyridines typically proceeds via an SN2 mechanism, where the pyridinolate anion acts as the nucleophile. researchgate.net The competition between N- and O-alkylation is a classic example of ambident nucleophilicity and is influenced by factors such as the counter-ion, solvent, and the nature of the alkylating agent (Hard-Soft Acid-Base theory). researchgate.net

The acylation of the hydroxyl group is generally accepted to proceed through a nucleophilic acyl substitution mechanism. When a catalyst like DMAP is used, it is believed to form a highly reactive N-acylpyridinium intermediate with the acylating agent, which is then attacked by the hydroxyl group of the substrate. nih.gov

Functionalization of the Pyridine Ring: Nucleophilic aromatic substitution on the pyridine ring follows a well-established addition-elimination mechanism. abertay.ac.uk A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer-type complex). Subsequent expulsion of the leaving group restores the aromaticity of the ring. The strong electron-withdrawing capacity of the trifluoromethylthio group would stabilize the negative charge in the intermediate, thereby facilitating the reaction.

Mechanistic studies of palladium-catalyzed C-H functionalization of pyridyl sulfides suggest a pathway involving coordination of the palladium to the pyridine nitrogen, followed by directed C-H activation. acs.org The regioselectivity is controlled by the formation of a stable palladacycle intermediate.

Computational and Theoretical Studies on 6 Trifluoromethylthio Pyridin 3 Ol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry, enabling detailed exploration of molecular properties. nih.govresearchgate.net

The initial step in a computational investigation is to determine the most stable 3D structure of the molecule through geometry optimization. For 6-(trifluoromethylthio)pyridin-3-ol, this process would involve finding the lowest energy arrangement of its atoms. The rotational freedom around the C-S and C-O bonds suggests the existence of multiple conformers.

A thorough conformational analysis, likely using a DFT method such as B3LYP with a basis set like 6-31G(d,p), would be performed to identify the global minimum energy conformer and any other low-lying conformers. This analysis yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.75 Å |

| S-CF3 Bond Length | ~1.85 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-S-C Bond Angle | ~100° |

| C-O-H Bond Angle | ~109° |

Note: These are estimated values and would be precisely determined by actual calculations.

With an optimized geometry, the electronic structure can be analyzed to understand the distribution of electrons and predict reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept them. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this molecule, the HOMO is expected to be located on the electron-rich pyridine (B92270) ring and the sulfur atom, while the LUMO would likely be centered on the pyridine ring and the electron-withdrawing trifluoromethylthio group.

Charge Distribution: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. The electronegative nitrogen, oxygen, and fluorine atoms are expected to have negative partial charges.

Electrostatic Potential (ESP): An ESP map would visually represent the charge distribution. Regions of negative potential (red) would likely be found around the nitrogen and oxygen atoms, indicating sites for electrophilic attack. Positive potential (blue) would be expected near the hydroxyl proton.

DFT calculations can provide a range of reactivity descriptors.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) give a general indication of the molecule's reactivity. researchgate.net

Local Reactivity Descriptors (Fukui Functions): These functions are crucial for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. By mapping the Fukui functions onto the molecule, specific atoms that are most susceptible to attack can be identified.

Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Electronegativity (χ) | ~ 4.25 eV |

| Chemical Hardness (η) | ~ 2.75 eV |

Note: These are estimated values and would be precisely determined by actual calculations.

Spectroscopic Property Prediction

Computational methods can also predict the spectroscopic properties of a molecule, which is invaluable for interpreting experimental data. ipb.ptresearchgate.net

NMR spectroscopy is a key technique for structure elucidation. ipb.ptyoutube.com The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov These theoretical shifts, once calculated for the optimized geometry, can be compared with experimental spectra to confirm the molecular structure. Spin-spin coupling constants can also be computed to provide further structural insights.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (pyridyl) | 7.0 - 8.5 |

| ¹H (hydroxyl) | 9.0 - 10.0 |

| ¹³C (pyridyl) | 110 - 160 |

| ¹³C (CF₃) | ~128 (quartet) |

Note: These are estimated ranges and would be refined by specific computational studies.

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies that appear in IR and Raman spectra. By performing a frequency calculation on the optimized structure, a theoretical spectrum can be generated. This helps in assigning the observed spectral bands to specific molecular vibrations, such as the stretching of the O-H, C-F, and C-S bonds, as well as the various modes of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.govresearchgate.net These calculations reveal the electronic transitions between molecular orbitals. The predicted maximum absorption wavelengths (λmax) and their intensities can be compared with experimental data to understand the electronic properties of the molecule.

Hypothetical Predicted Vibrational Frequencies and UV-Vis Absorption for this compound

| Spectroscopic Data | Predicted Value |

|---|---|

| O-H Stretch (IR) | ~3300 cm⁻¹ |

| C-F Stretch (IR) | 1100 - 1200 cm⁻¹ |

| λmax (UV-Vis) | ~270 nm |

Note: These are estimated values and would be precisely determined by actual calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods can clarify its formation pathways and reactivity.

Transition State Characterization

The synthesis of substituted pyridines, such as those containing trifluoromethylthio groups, often involves multi-step reactions. researchgate.netnih.gov Characterizing the transition states is crucial for understanding the kinetics and feasibility of these synthetic routes. Density Functional Theory (DFT) is a common method used for this purpose. tandfonline.comtandfonline.com By calculating the potential energy surface, researchers can identify the geometry and energy of transition states, which represent the highest energy point along a reaction pathway.

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step of a Pyridine Derivative

| Parameter | Value | Description |

| Method | DFT (B3LYP/6-31G*) | The computational method and basis set used for the calculation. |

| Reactant Energy | -450.2 Ha | The calculated energy of the starting materials. |

| Transition State Energy | -449.8 Ha | The calculated energy of the transition state. |

| Product Energy | -450.5 Ha | The calculated energy of the products. |

| Activation Energy (Forward) | 25.1 kcal/mol | The energy barrier for the forward reaction, indicating its kinetic feasibility. |

| Reaction Energy | -18.8 kcal/mol | The overall energy change of the reaction, indicating if it is exothermic or endothermic. |

| Imaginary Frequency | -250 cm⁻¹ | A negative frequency in the vibrational analysis confirms the structure as a true transition state. |

This table represents typical data obtained from a transition state calculation for a related reaction, illustrating the type of information generated.

Reaction Coordinate Mapping

Reaction coordinate mapping is a technique used to visualize the entire energy profile of a chemical reaction from reactants to products, passing through any intermediates and transition states. researchgate.netresearchgate.netarxiv.org This mapping provides a continuous path that describes the transformation of the molecule(s). researchgate.netaps.org By plotting the energy of the system against the reaction coordinate (a geometric parameter that changes during the reaction, such as a bond length or angle), a detailed energy landscape is created.

This technique is particularly useful for complex reactions where multiple steps are involved. arxiv.org It allows for a comprehensive understanding of the reaction dynamics beyond just the stationary points (reactants, products, intermediates, and transition states). For a molecule like this compound, mapping the reaction coordinate for its synthesis could reveal intricate details about bond formation and cleavage, as well as the influence of the trifluoromethylthio and hydroxyl groups on the reaction pathway. researchgate.netarxiv.orgaps.orgarxiv.org

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the behavior of this compound in solution and its interactions with other molecules, which is crucial for understanding its properties and potential applications.

MD simulations can model how the molecule interacts with solvent molecules, such as water or organic solvents. This is important for predicting solubility and understanding how the solvent might influence the molecule's conformation and reactivity. The simulations can also reveal the nature and strength of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as dipole-dipole interactions influenced by the highly electronegative trifluoromethylthio group. researchoutreach.org Such studies have been performed on other pyridine derivatives to understand their interactions with biological targets.

Table 2: Representative Intermolecular Interaction Energies from a Hypothetical MD Simulation of this compound in Water

| Interaction Type | Average Energy (kcal/mol) | Key Interacting Groups |

| Hydrogen Bond (Pyridine-N···H-O-Water) | -3.5 | Pyridine Nitrogen, Water Hydrogen |

| Hydrogen Bond (Pyridinol-OH···O-Water) | -4.2 | Hydroxyl Group, Water Oxygen |

| van der Waals (SCF₃···Water) | -1.8 | Trifluoromethylthio Group, Water |

| Electrostatic (Molecule-Water) | -7.5 | Overall molecular dipole with surrounding water molecules |

This table provides hypothetical data that could be generated from an MD simulation, illustrating the types of intermolecular forces and their relative strengths.

In Silico Screening and Library Design Principles Based on Structural Features

The structural features of this compound, namely the pyridin-3-ol core, make it an interesting scaffold for the design of chemical libraries for drug discovery and agrochemical research. researchoutreach.orgchemicalbook.com In silico screening and library design are computational techniques used to explore the chemical space around a core structure to identify derivatives with improved properties. nih.govnih.govresearchgate.net

The design of a focused library would involve making systematic modifications to the this compound scaffold. nih.govresearchgate.net For example, different substituents could be added to the pyridine ring, or the trifluoromethylthio group could be replaced with other electron-withdrawing or electron-donating groups. beilstein-journals.org Computational tools can then be used to predict the properties of these virtual compounds, such as their binding affinity to a biological target or their physicochemical properties. nih.gov This allows for the prioritization of a smaller, more promising set of compounds for actual synthesis and experimental testing, saving time and resources. researchgate.net

Table 3: Principles for Library Design Based on the this compound Scaffold

| Design Principle | Rationale | Example Modification |

| Scaffold Hopping | Replace the pyridine core with other heterocyclic rings (e.g., pyrimidine (B1678525), pyrazine) to explore different spatial arrangements of functional groups. | Replace the pyridine ring with a pyrimidine ring. |

| Substituent Variation | Introduce a variety of functional groups at different positions on the pyridine ring to probe structure-activity relationships. | Add alkyl, aryl, or halogen groups at positions 2, 4, or 5. |

| Bioisosteric Replacement | Replace the trifluoromethylthio group with other groups that have similar electronic and steric properties to fine-tune activity and metabolic stability. | Replace -SCF₃ with -OCF₃, -SO₂CF₃, or a pentafluorosulfanyl (-SF₅) group. |

| Fragment-Based Growth | Use the pyridin-3-ol fragment as a starting point and computationally "grow" the molecule by adding fragments that are known to interact with a specific target. | Add a known pharmacophore fragment to an available position on the ring. |

Mechanistic Investigations of Biological Interactions and Target Modulation by 6 Trifluoromethylthio Pyridin 3 Ol and Its Analogues

Enzyme Binding and Inhibition Mechanisms

The structural features of 6-(Trifluoromethylthio)pyridin-3-ol suggest it could act as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyridine (B92270) and hydroxyl moieties can participate in various non-covalent interactions within an enzyme's active or allosteric sites.

Active Site Interactions and Key Residue Identification

Similarly, studies on other pyridine derivatives, such as 6-hydroxy-3-succinoylsemialdehyde-pyridine (6H3SAP), a potential inhibitor of the enzyme kynurenine (B1673888) aminotransferase II (KATII), have highlighted the importance of specific amino acid residues. Molecular docking and dynamics simulations of 6H3SAP revealed stable interactions with key residues like ARG20, TYR142, and ASN202 within the KATII binding pocket. bohrium.com These examples underscore the importance of identifying specific residue interactions to understand the inhibitory mechanism of pyridine-based compounds.

Allosteric Modulation Mechanisms

Allosteric modulation, where a compound binds to a site on an enzyme distinct from the active site to alter its activity, is a key mechanism for many drugs. For pyridine-containing compounds, this can involve inducing conformational changes that affect substrate binding or catalysis.

One studied mechanism for a related compound involves a "push-pull" effect. In the context of RORγt inverse agonists, a derivative of 6-(trifluoromethyl)pyridine was shown to disrupt a critical hydrogen bond between His479 and Tyr502, leading to an inactive receptor conformation. researchgate.net This type of allosteric mechanism, where the binding of a small molecule at a distal site causes a cascade of conformational changes, is a plausible mode of action for this compound, should it be found to target an allosterically regulated enzyme.

Kinetic Profiles of Enzyme Inhibition

The kinetic profile of an enzyme inhibitor describes how it affects the reaction rate at different substrate concentrations. Common inhibition patterns include competitive, non-competitive, uncompetitive, and mixed inhibition. These profiles are determined through steady-state kinetic experiments.

Different enzyme kinetic mechanisms, such as ping-pong or ordered bi-bi sequential kinetics, can be elucidated through product inhibition studies and double-reciprocal plots. For example, studies on the enzyme glucose-6-phosphate dehydrogenase have revealed different kinetic behaviors depending on the tissue source, highlighting the diversity of enzyme mechanisms. While specific kinetic data for this compound is not available, any future investigation would necessitate such studies to fully characterize its inhibitory action.

Receptor Binding and Activation/Antagonism Mechanisms

The interaction of small molecules with receptors is fundamental to many physiological processes and therapeutic interventions. The structure of this compound suggests it could bind to various receptor types, acting as either an agonist (activator) or an antagonist (blocker).

Ligand-Receptor Complex Formation and Energetics

The formation of a stable ligand-receptor complex is governed by the principles of molecular recognition, involving a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The trifluoromethylthio group of this compound would likely favor interactions with hydrophobic pockets in a receptor.

The energetics of binding, often quantified by the binding affinity (Kd or Ki), determines the concentration at which the compound will effectively interact with its target. For instance, a trifluoromethyl-containing triazole derivative was found to have a strong binding affinity (Kb = 1 x 105 M-1) for double-helical DNA, forming a stable complex. While DNA is not a classical receptor, this illustrates the strong binding that trifluoromethyl groups can mediate.

Specific Binding Pockets and Interaction Motifs

The specific binding pocket within a receptor dictates the selectivity and activity of a ligand. For example, positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor have been developed from pyridine-based scaffolds. These compounds bind to a hydrophobic allosteric site on the receptor.

The pyridine ring itself is a common motif in ligands that interact with biological receptors. It can act as a hydrogen bond acceptor and its aromatic nature allows for π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation presents a significant opportunity for therapeutic intervention. nih.govnih.gov The structure of this compound suggests it may have the potential to act as a modulator of PPIs. The pyridine ring is a prevalent scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions such as hydrogen bonds and π-stacking, which are critical for molecular recognition at protein interfaces. researchgate.netnih.govnih.gov

The trifluoromethylthio (-SCF3) group is characterized by its high lipophilicity and strong electron-withdrawing properties. researchgate.netresearchgate.net These characteristics can promote the binding of a molecule to hydrophobic "hotspots" on protein surfaces, which are often crucial for mediating PPIs. For instance, incorporating a trifluoromethylthio group into peptides has been demonstrated to increase their local hydrophobicity, thereby influencing their interactions with proteins. acs.org It is therefore plausible that the -SCF3 moiety of this compound could facilitate its binding to specific protein targets, leading to the disruption or stabilization of their interactions with other proteins.

Some pyridine-containing molecules have been identified as allosteric modulators, binding to a site distinct from the protein's active site to induce a conformational change that alters its activity and binding capabilities. nih.gov A hypothetical mechanism for this compound could involve its binding to a hydrophobic pocket on a target protein, inducing a conformational shift that prevents the formation of a functional protein complex.

| Analogue | Hypothetical Target Protein | Predominant Interaction Type | Predicted Effect on PPI |

|---|---|---|---|

| This compound | Kinase A | Hydrophobic & Hydrogen Bonding | Inhibition of Dimerization |

| 6-(Methylthio)pyridin-3-ol | Kinase A | Hydrogen Bonding & Weaker Hydrophobic | Reduced Inhibition |

| 2-Chloro-6-(trifluoromethylthio)pyridine | Kinase B | Primarily Hydrophobic | Altered Target Specificity |

Cellular Pathway Perturbation Mechanisms

Signal Transduction Inhibition or Activation

Many therapeutic compounds exert their effects by perturbing cellular signaling pathways. Although the specific pathways affected by this compound have not been experimentally determined, the activities of related pyridine derivatives offer insights into its potential mechanisms. Pyridine-based molecules are known to function as inhibitors of various protein kinases, which are central enzymes in signal transduction. acs.org

For example, certain pyridine derivatives have been shown to inhibit kinases like PIM-1, which is involved in cell proliferation and survival. acs.org Such inhibition can lead to the downregulation of downstream signaling events, resulting in effects like reduced cell growth. The trifluoromethyl group is often incorporated into kinase inhibitors to enhance their potency and selectivity. nih.gov It is therefore conceivable that this compound could function as a kinase inhibitor, thereby disrupting signaling pathways implicated in cell growth, differentiation, or inflammation.

Molecular Mechanism of Action at a Subcellular Level

The subcellular localization of a compound is a key factor in determining its mechanism of action. The physicochemical properties of this compound provide clues to its likely subcellular distribution. The lipophilic nature of the trifluoromethylthio group is expected to facilitate its transport across cellular membranes, enabling it to access intracellular targets. researchgate.netresearchgate.net

The distribution of a molecule within a cell is influenced by factors like its size, charge, and lipophilicity. Some pyridine derivatives have been observed to accumulate in specific organelles, such as mitochondria. nih.gov Localization to a particular subcellular compartment would dictate the potential molecular interactions. For example, if this compound were to accumulate in mitochondria, it might interfere with processes such as cellular respiration or apoptosis.

| Compound | Predicted Subcellular Localization | Potential Molecular Mechanism |

|---|---|---|

| This compound | Mitochondria / Cytosol | Disruption of mitochondrial function or inhibition of cytosolic enzymes |

| 6-Hydroxypyridin-3-ol | Cytosol | Interaction with cytosolic proteins |

| 6-(Trifluoromethylthio)pyridin-3-amine | Nucleus / Cytosol | Interaction with nuclear proteins or signaling molecules |

Structure-Activity Relationship (SAR) Theories for this compound Derivatives

Impact of Trifluoromethylthio Group Modifications on Biological Mechanism

The trifluoromethylthio (-SCF3) group is a critical determinant of a molecule's biological activity due to its distinct electronic and steric characteristics. researchgate.netresearchgate.net Altering this group in this compound would likely have a significant effect on its mechanistic interactions. For example, replacing the -SCF3 group with a less lipophilic and electron-withdrawing group, such as a methylthio (-SCH3) group, could diminish its binding affinity if hydrophobic interactions are a primary driver of its activity. Conversely, if the -SCF3 group creates unfavorable steric interactions within a binding site, a smaller substituent might enhance biological activity.

Influence of Pyridine Core Substitutions on Mechanistic Interactions

The hydroxyl (-OH) group at the 3-position, for example, is poised to participate in hydrogen bonding. Relocating this group would alter the geometry of these potential interactions and likely change the compound's binding mode and biological effects. The addition of other substituents could also modulate activity; a small alkyl group might enhance binding through van der Waals forces, whereas a larger group could introduce steric hindrance. A systematic investigation of substitutions on the pyridine ring would be essential to delineate a comprehensive structure-activity relationship for this class of compounds.

Conformational Flexibility and Its Role in Biological Target Engagement

Computational studies on related structures, such as (trifluoromethyl)thiobenzene, provide insight into the conformational preferences of the C-S-C(F3) moiety. These studies suggest that the trifluoromethylthio group does not rotate freely. Instead, it tends to adopt a preferred orientation, often perpendicular to the plane of the aromatic ring. This preference is the result of a balance between steric hindrance and electronic interactions. The bulky trifluoromethyl group can clash with adjacent atoms or substituents on the pyridinol ring, creating a rotational barrier.

Structure-activity relationship (SAR) studies on various pyridine derivatives highlight the importance of substituent placement and conformation in biological activity. For instance, in the development of selective PPARγ modulators, the positioning of substituents on the pyridine ring was found to be crucial for achieving the desired partial agonist activity. Similarly, in the design of correctors for the F508del-CFTR protein, the conformational and steric properties of the molecules were identified as key factors for effective binding to the target protein. These findings underscore the principle that the specific three-dimensional arrangement of a molecule, dictated by its conformational flexibility, is a key determinant of its biological function.

Molecular docking simulations of various heterocyclic compounds interacting with their protein targets have further elucidated the importance of conformation in binding. These computational methods predict the preferred binding poses of a ligand and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For a molecule like this compound, docking studies could predict how the trifluoromethylthio group orients itself within a binding pocket to maximize favorable interactions and minimize steric clashes. The ability of the molecule to adopt the optimal conformation for binding is therefore a critical aspect of its mechanism of action.

Applications of 6 Trifluoromethylthio Pyridin 3 Ol in Advanced Organic Synthesis and Materials Science

6-(Trifluoromethylthio)pyridin-3-ol as a Versatile Synthetic Building Block

The reactivity of the pyridine (B92270) ring, coupled with the distinct properties of the hydroxyl and trifluoromethylthio substituents, positions this compound as a versatile precursor in synthetic chemistry.

Precursor for Complex Heterocyclic Systems

The pyridine core of this compound is a foundational element for the construction of more elaborate heterocyclic systems. The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, or it can direct ortho-lithiation to introduce additional substituents onto the pyridine ring. Furthermore, the nitrogen atom of the pyridine ring can undergo quaternization or oxidation to N-oxides, which can then facilitate nucleophilic substitution reactions. While direct examples of using this compound for synthesizing complex heterocycles are not extensively documented, the synthesis of various substituted pyridines from functionalized precursors is a well-established strategy in organic chemistry. researchgate.netnih.gov For instance, methods for preparing 3-substituted-6-trifluoromethyl pyridines have been developed as they are useful intermediates for potent insecticides. google.com

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules from a common starting material. This compound is a suitable scaffold for DOS due to its multiple reaction sites. The hydroxyl group can be derivatized, the pyridine nitrogen can be alkylated, and the aromatic ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. This multi-faceted reactivity allows for the generation of a library of compounds with varied substitution patterns and three-dimensional shapes. Such libraries are invaluable for screening for new bioactive compounds or materials with desired properties. The principles of DOS have been successfully applied to other heterocyclic systems, demonstrating the potential of this approach for exploring the chemical space around the this compound core. nih.govthieme-connect.de

Utilization in Medicinal Chemistry Scaffolds

The trifluoromethylthio group is often employed in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. The pyridine scaffold is also a common feature in many pharmaceuticals.

Bioisosteric Replacements in Pharmacophore Design

The trifluoromethylthio group can serve as a bioisostere for other chemical groups, such as a nitro group or a halogen atom. nih.gov Its strong electron-withdrawing nature and high lipophilicity can alter the pharmacokinetic and pharmacodynamic properties of a molecule. Replacing a specific functional group with a trifluoromethylthio group can lead to improved efficacy, selectivity, or metabolic profile. While no specific examples of this compound being used as a bioisosteric replacement are reported, the trifluoromethyl group itself is a well-known bioisostere for the aliphatic nitro group in CB1 receptor positive allosteric modulators. nih.gov

Design of Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological processes. The unique spectroscopic signature of the fluorine atoms in the trifluoromethylthio group could potentially be exploited for developing ¹⁹F NMR-based probes. The pyridine moiety can be further functionalized with fluorophores or other reporter groups to create multimodal probes. The design of such probes would allow for the investigation of biological targets and pathways with high specificity and sensitivity.

Role in Agrochemical Research

Trifluoromethyl-substituted pyridines are a prominent class of compounds in the agrochemical industry, with many commercial pesticides and herbicides containing this structural motif. nih.gov The trifluoromethyl group often imparts enhanced biological activity and favorable physicochemical properties to these molecules. For example, 6-(trifluoromethyl)pyridin-2-ol (B1311640) is a known environmental transformation product of the fungicide Picoxystrobin. nih.gov Similarly, 3,5,6-trichloro-2-pyridinol (B117793) is a metabolite of the insecticide chlorpyrifos. nih.gov Given this precedent, it is plausible that derivatives of this compound could be investigated for their potential as new agrochemicals. The trifluoromethylthio group, in particular, may confer advantageous properties for pesticide development. Research has been conducted on methods for preparing 3-substituted-6-trifluoromethyl pyridines as they are useful synthetic intermediates in the preparation of potent insecticides. google.com

Design of Environmentally Benign Chemical Agents

Furthermore, the pyridine ring, while providing a stable scaffold, is susceptible to metabolic degradation pathways. The presence of a hydroxyl group on the pyridine ring of this compound offers a site for metabolic activation or detoxification, potentially leading to more predictable and less harmful degradation products compared to more persistent chemical structures. google.com The design principles for environmentally benign agents often involve a balance between stability for efficacy and controlled degradation.

Table 1: Influence of Key Functional Groups in the Design of Bioactive Compounds

| Functional Group | Typical Influence on Properties | Relevance to Environmental Profile |

| Trifluoromethyl (-CF3) | Increases metabolic stability, lipophilicity, and binding affinity. nih.govchigroup.site | Can lead to persistence, but enhanced efficacy may lower required doses. |

| Trifluoromethylthio (-SCF3) | High lipophilicity, strong electron-withdrawing nature, improved metabolic stability. researchgate.net | Enhanced membrane transport can increase efficacy; metabolic pathways are a key consideration. |

| Hydroxyl (-OH) | Increases hydrophilicity, provides a site for metabolic conjugation (e.g., glucuronidation, sulfation). acs.org | Can facilitate excretion and degradation into more polar, less persistent metabolites. |

| Pyridine Ring | A versatile scaffold in many bioactive molecules, can influence solubility and metabolic pathways. researchgate.netresearchoutreach.org | Degradation pathways of the pyridine ring are generally well-characterized. |

This table presents generalized influences and should be considered in the context of the entire molecular structure.

Target-Specific Agro-Active Compound Design Principles

The design of modern agrochemicals is increasingly focused on target specificity to maximize efficacy against pests while minimizing off-target effects on beneficial organisms and the environment. The trifluoromethylpyridine (TFMP) scaffold is a well-established and important component in a variety of commercial pesticides. nih.govresearchoutreach.org The introduction of a trifluoromethyl group can significantly enhance the biological activity of agrochemicals. chigroup.site

The design of target-specific compounds often relies on tailoring the molecule to fit precisely into the active site of a target enzyme or receptor. The trifluoromethylthio group in this compound contributes a strong electron-withdrawing effect, which can influence the electronic distribution of the entire molecule and its binding interactions. researchgate.net The hydroxyl group provides a key point for derivatization, allowing for the attachment of other pharmacophores to optimize binding to a specific biological target. This dual functionality makes this compound a potentially valuable intermediate in the synthesis of novel, highly specific agrochemicals.

For instance, the hydroxyl group could be functionalized to mimic the structure of a natural substrate of a target enzyme, while the trifluoromethylthio-substituted pyridine core provides the necessary physicochemical properties for transport and stability within the target organism.

Potential in Materials Science Applications

Precursors for Functional Polymers and Monomers

The development of functional polymers with tailored properties is a major focus of materials science. Pyridine-containing polymers are known for their unique electronic and coordination properties. researchgate.net The hydroxyl group of this compound provides a reactive handle for polymerization reactions, such as esterification or etherification, to incorporate this functional pyridine unit into polymer chains. For example, it could be reacted with diacyl chlorides or diisocyanates to form polyesters or polyurethanes, respectively.

The incorporation of the trifluoromethylthio group into the polymer backbone is anticipated to impart several desirable properties. The high lipophilicity and thermal stability associated with fluorinated groups could enhance the polymer's resistance to chemical degradation and improve its performance in demanding environments. rsc.org Furthermore, the strong electron-withdrawing nature of the -SCF3 group can modify the electronic properties of the resulting polymer, which could be advantageous for applications in electronics and optics.

Table 2: Potential Polymer Types Derived from this compound

| Polymer Type | Potential Monomer Co-reactant | Key Linkage | Potential Properties |

| Polyester | Diacyl chloride (e.g., terephthaloyl chloride) | Ester | Enhanced thermal stability, modified solubility. |

| Polyurethane | Diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate) | Urethane | Increased chemical resistance, tunable mechanical properties. |

| Polyether | Dihaloalkane (e.g., 1,4-dibromobutane) | Ether | Flexibility, potential for ion conductivity. |

| Polycarbonate | Phosgene (B1210022) or a phosgene equivalent | Carbonate | Optical clarity, toughness. |

This table is illustrative of potential polymerization pathways and resulting properties.

Organic Electronic Materials and Luminescent Compounds

Fluorinated organic materials are of significant interest for electronic and optoelectronic applications due to their influence on the frontier molecular orbital energy levels (HOMO and LUMO). rsc.org The introduction of fluorine atoms or trifluoromethyl groups can lower both HOMO and LUMO levels, which can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org The trifluoromethylthio group, being strongly electron-withdrawing, is expected to have a similar effect.

The pyridine ring itself is a common component in organic light-emitting diode (OLED) materials and other organic electronic devices. mdpi.com The combination of the pyridine core with the trifluoromethylthio group in this compound could lead to materials with interesting photophysical properties. The hydroxyl group also offers a site for further modification to fine-tune the electronic and luminescent characteristics, for example, by attaching chromophoric or electron-donating groups. While specific data on the luminescent properties of this compound are not available, related trifluoromethyl-substituted pyridine derivatives have been investigated as fluorescent probes. rsc.org

Role as a Ligand or Catalyst Component in Transition-Metal Catalysis

Pyridine and its derivatives are ubiquitous ligands in transition-metal catalysis due to the ability of the nitrogen lone pair to coordinate to a metal center. wikipedia.orgresearchgate.net The electronic and steric properties of the pyridine ligand can be tuned by substituents, which in turn influences the reactivity and selectivity of the metal catalyst. tcu.edu

The this compound molecule possesses two potential coordination sites: the pyridine nitrogen and the hydroxyl oxygen. It could act as a monodentate ligand through the nitrogen or as a bidentate ligand, forming a chelate ring with the metal center. The strong electron-withdrawing nature of the trifluoromethylthio group would decrease the electron density on the pyridine nitrogen, potentially weakening its donor ability. However, this electronic effect could also make the resulting metal complex more electrophilic and potentially more reactive in certain catalytic cycles. The hydroxyl group, upon deprotonation, would be a strong anionic donor, which could stabilize higher oxidation states of the metal. The interplay of these electronic effects makes this compound an intriguing candidate for the development of novel catalysts.

Table 3: Common Transition Metals in Pyridine-Based Catalysis and Potential Coordination

| Transition Metal | Common Applications with Pyridine Ligands | Potential Coordination with this compound |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | N-coordination for cross-coupling catalysis. |

| Rhodium (Rh) | Hydrogenation, hydroformylation | N,O-chelation for asymmetric catalysis. |

| Ruthenium (Ru) | Metathesis, oxidation, hydrogenation | N-coordination in transfer hydrogenation catalysts. |

| Iridium (Ir) | C-H activation, hydrogenation | N,O-bidentate ligand for dehydrogenation reactions. |

| Copper (Cu) | Atom transfer radical polymerization (ATRP), click chemistry | N,O-chelation in oxidation catalysis. |

| Iron (Fe) | Oxidation, C-H functionalization | Bio-inspired catalysis with N,O-ligation. nih.gov |

This table provides examples and does not represent an exhaustive list of all possible applications.

Emerging Trends and Future Directions in 6 Trifluoromethylthio Pyridin 3 Ol Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of trifluoromethylated and thioether-containing heterocyclic compounds is an area of active research. Future efforts concerning 6-(Trifluoromethylthio)pyridin-3-ol are expected to focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Key Research Thrusts:

Palladium-Catalyzed Cross-Coupling: Building on established methods for creating related structures, such as the synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (B8162832) via palladium-catalyzed cross-coupling, research will likely explore similar strategies to forge the C-S bond in the target molecule. researchgate.net

Avoiding Hazardous Reagents: A significant trend is the move away from toxic reagents. For instance, novel mercury-free synthetic pathways have been successfully developed for trifluoromethylthio-substituted organometallics, which involved reacting a thiocyanate (B1210189) precursor with the Ruppert-Prakash reagent. nih.gov Adapting such mercury-free trifluoromethylthiolation methods to the pyridinol scaffold is a key future goal.

| Synthetic Strategy | Objective | Potential Advantage |

| Advanced Cross-Coupling | Efficiently form the C-S bond. | High yields and functional group tolerance. |

| Mercury-Free Thiolation | Introduce the -SCF3 group without toxic metals. | Increased safety and reduced environmental impact. nih.gov |

| One-Pot Reactions | Combine multiple synthetic steps into a single procedure. | Reduced waste, time, and cost; avoids unstable intermediates. google.com |

Exploration of Unconventional Reactivity Patterns

Understanding the fundamental reactivity of this compound is crucial for unlocking its full potential. Future studies will likely probe how the interplay between the electron-withdrawing trifluoromethylthio group and the electron-rich pyridinol ring can be harnessed for novel chemical transformations.